Ethyl 1-ethyl-1h-indole-2-carboxylate
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Overview
Description
Ethyl 1-ethyl-1H-indole-2-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This compound, in particular, has a molecular formula of C11H11NO2 and a molecular weight of 189.2105 g/mol
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1-ethyl-1H-indole-2-carboxylic acid as the starting material.
Esterification Reaction: The carboxylic acid group is then converted to an ester group through esterification, using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the ester group to an alcohol group.
Substitution: Substitution reactions at the indole ring can lead to the formation of different substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Indole-2-ol derivatives.
Substitution Products: Substituted indole derivatives with different functional groups.
Scientific Research Applications
Ethyl 1-ethyl-1H-indole-2-carboxylate has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 1-ethyl-1H-indole-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Ethyl 1-ethyl-1H-indole-2-carboxylate is similar to other indole derivatives, such as:
Ethyl indole-2-carboxylate: A closely related compound with a similar structure but lacking the ethyl group at the nitrogen atom.
1H-Indole-2-carboxylic acid: The parent acid form without the ester group.
Uniqueness: this compound is unique due to the presence of the ethyl group at the nitrogen atom, which can influence its chemical reactivity and biological activity compared to other indole derivatives.
Properties
CAS No. |
40913-41-5 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
ethyl 1-ethylindole-2-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-3-14-11-8-6-5-7-10(11)9-12(14)13(15)16-4-2/h5-9H,3-4H2,1-2H3 |
InChI Key |
LEDSRUHAKQJBMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1C(=O)OCC |
Origin of Product |
United States |
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